molecular formula C17H23F3N2O3 B12291534 2-amino-N-cyclohexyl-3-phenylpropanamide;2,2,2-trifluoroacetic acid

2-amino-N-cyclohexyl-3-phenylpropanamide;2,2,2-trifluoroacetic acid

Cat. No.: B12291534
M. Wt: 360.4 g/mol
InChI Key: SPSXVWTYDBWKPK-UHFFFAOYSA-N
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Description

2-amino-N-cyclohexyl-3-phenylpropanamide;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of an amino group, a cyclohexyl group, and a phenyl group attached to a propanamide backbone, along with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclohexyl-3-phenylpropanamide typically involves the reaction of cyclohexylamine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at room temperature to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of 2-amino-N-cyclohexyl-3-phenylpropanamide may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclohexyl-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-amino-N-cyclohexyl-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-cyclohexyl-3-phenylpropanamide hydrochloride
  • 2-amino-N-cyclohexyl-3-phenylpropanamide

Uniqueness

Compared to its analogs, 2-amino-N-cyclohexyl-3-phenylpropanamide;2,2,2-trifluoroacetic acid exhibits enhanced stability and solubility due to the presence of trifluoroacetic acid. This makes it more suitable for applications requiring prolonged stability and higher solubility in various solvents.

Properties

Molecular Formula

C17H23F3N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

2-amino-N-cyclohexyl-3-phenylpropanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H22N2O.C2HF3O2/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13;3-2(4,5)1(6)7/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18);(H,6,7)

InChI Key

SPSXVWTYDBWKPK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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